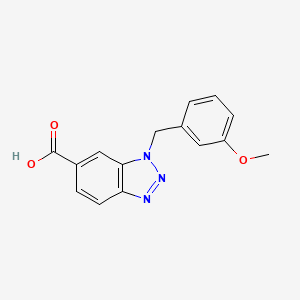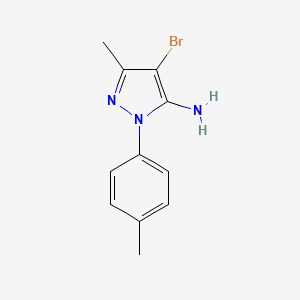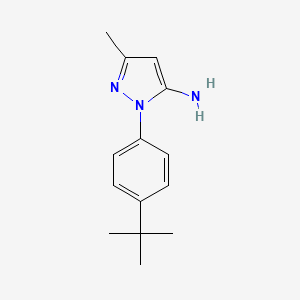
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (1-(4-t-Butylphenyl)-3-methylpyrazol-5-amine, or TBPMP) is a chemical compound that has been studied for its potential applications in scientific research. TBPMP is a pyrazole derivative that is synthesized from 4-tert-butylphenol and ethylenediamine, and is known for its unique properties and potential applications in research.
Wirkmechanismus
TBPMP is known to interact with a variety of proteins and enzymes, leading to a variety of biochemical and physiological effects. It has been shown to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression, and to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, TBPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Biochemische Und Physiologische Effekte
TBPMP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In addition, TBPMP has been shown to reduce inflammation, to reduce pain, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
TBPMP has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost and its availability in a variety of forms, including powder and solution. Its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions, and its instability in the presence of light and heat.
Zukünftige Richtungen
The potential applications of TBPMP are still being explored, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential as a drug target, and its potential as an anti-inflammatory agent. In addition, further research could explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases, as an anti-cancer agent, and as an antioxidant.
Wissenschaftliche Forschungsanwendungen
TBPMP has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. In addition, TBPMP has been studied as a corrosion inhibitor, a flame retardant, and a biological agent.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGKEHZUJEVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




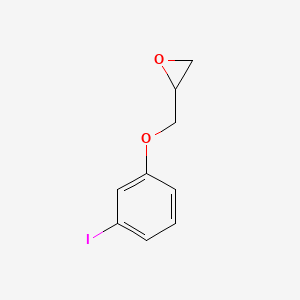
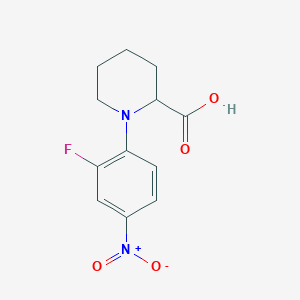
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
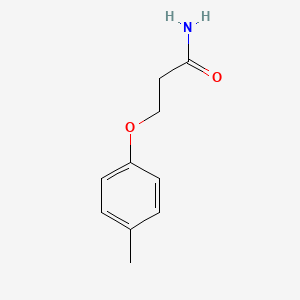
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
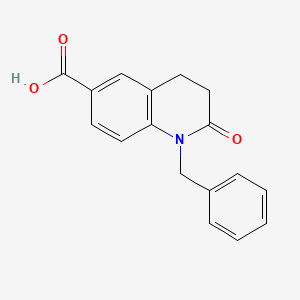
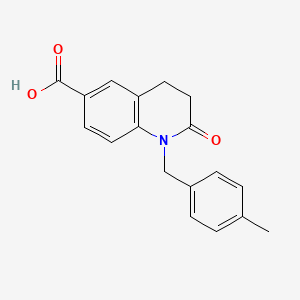
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
